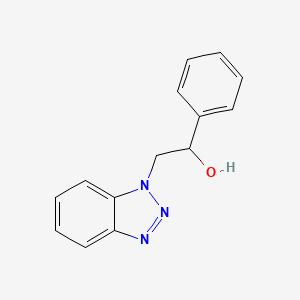![molecular formula C11H10N2OS B7519297 N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7519297.png)
N-[4-(1,3-thiazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-thiazol-2-yl)phenyl]acetamide, commonly known as TAA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. TAA is a thiazole derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of TAA is not fully understood, but it is believed to interact with various targets in the body such as enzymes and receptors. TAA has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TAA has also been shown to modulate the activity of various receptors such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
TAA has been shown to have various biochemical and physiological effects in vitro and in vivo. TAA has been shown to exhibit antioxidant activity, which is important for the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases. TAA has also been shown to exhibit anti-inflammatory activity, which is important for the prevention of chronic inflammatory diseases such as arthritis and asthma. In addition, TAA has been shown to exhibit neuroprotective activity, which is important for the prevention of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
TAA has several advantages and limitations for lab experiments. One advantage is that TAA is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that TAA has a relatively low molecular weight, making it easy to handle and analyze. However, one limitation is that TAA has limited solubility in aqueous solutions, which can make it difficult to study its effects in biological systems. Another limitation is that TAA has not been extensively studied in vivo, which limits its potential applications in the clinic.
Future Directions
There are several future directions for the study of TAA. One direction is to further explore the mechanism of action of TAA and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of TAA in vivo to determine its potential applications in the clinic. Additionally, TAA can be used as a building block for the synthesis of various materials and polymers with unique properties, which can have potential applications in various fields such as material science and engineering.
Synthesis Methods
The synthesis of TAA involves the reaction of 2-aminothiazole with 4-bromoacetophenone in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. This method has been optimized to yield high purity and high yield of TAA.
Scientific Research Applications
TAA has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, TAA has been explored as a potential drug candidate for various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, TAA has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, TAA has been used as a tool to study protein-protein interactions and enzyme kinetics.
properties
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOMUZPZMHAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)



![N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7519249.png)
![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)
![4-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]-1-morpholin-4-ylbutan-1-one](/img/structure/B7519281.png)


